molecular formula C22H22N4O2 B3436517 N,N'-bis(4,6-dimethyl-2-pyridinyl)terephthalamide

N,N'-bis(4,6-dimethyl-2-pyridinyl)terephthalamide

Cat. No.: B3436517
M. Wt: 374.4 g/mol
InChI Key: WIZCHGRTKKYYLY-UHFFFAOYSA-N
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Description

N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide is an organic compound with the molecular formula C22H22N4O2 It is characterized by the presence of two 4,6-dimethyl-2-pyridinyl groups attached to a terephthalamide core

Properties

IUPAC Name

1-N,4-N-bis(4,6-dimethylpyridin-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-13-9-15(3)23-19(11-13)25-21(27)17-5-7-18(8-6-17)22(28)26-20-12-14(2)10-16(4)24-20/h5-12H,1-4H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCHGRTKKYYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 4,6-dimethyl-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting or modulating their activity. The compound’s pyridinyl groups can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4,6-dimethyl-2-pyridinyl)thiourea: Similar structure but contains a thiourea group instead of a terephthalamide core.

    6,6’-dimethyl-2,2’-bipyridine: Contains two pyridinyl groups but lacks the terephthalamide linkage.

    4-(2,6-dimethyl-4-pyridinyl)benzoic acid: Contains a single pyridinyl group attached to a benzoic acid moiety.

Uniqueness

N,N’-bis(4,6-dimethyl-2-pyridinyl)terephthalamide is unique due to its terephthalamide core, which provides rigidity and planarity to the molecule, enhancing its ability to form stable complexes with metal ions. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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